Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate
Description
Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate is a synthetic organic compound characterized by a triazenyl (-N=N-N-) functional group, a sulfonate (-SO₃⁻) moiety, and a nitro (-NO₂) substituent on the aromatic ring. The disodium salt enhances water solubility, making it suitable for applications requiring aqueous formulations.
Properties
CAS No. |
85098-83-5 |
|---|---|
Molecular Formula |
C16H14N4Na2O7S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
disodium;2-[ethyl-[(2-methyl-4-nitrophenyl)diazenyl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16N4O7S.2Na/c1-3-19(18-17-14-6-4-11(20(23)24)8-10(14)2)15-7-5-12(28(25,26)27)9-13(15)16(21)22;;/h4-9H,3H2,1-2H3,(H,21,22)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
VLNCJXZCVKRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves several synthetic routes. One common method includes the reaction of 2-methyl-4-nitroaniline with ethyl nitrite to form the corresponding diazonium salt. This intermediate is then coupled with 5-sulphobenzoic acid under controlled conditions to yield the final product. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Diazonium Salt Reactivity
The triazene moiety enables reactions characteristic of diazonium intermediates. Key transformations include:
a. Electrophilic Coupling
In acidic media, the triazene group undergoes cleavage to generate electrophilic diazonium ions, facilitating coupling with aromatic substrates (e.g., phenols or amines). For example:
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| 1-Naphthol | Azo-adduct (λₘₐₓ = 480 nm) | pH 3–4, 0–5°C | 78 |
| N,N-Dimethylaniline | para-Aminoazobenzene derivative | pH 5–6, RT | 65 |
b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the azo (–N=N–) bond to hydrazine (–NH–NH–), forming disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)hydrazinyl)-5-sulphonatobenzoate.
c. Thermal Decomposition
At elevated temperatures (>80°C), the triazene group decomposes via homolytic cleavage, releasing nitrogen gas and generating aryl radicals:
Sulfonate Group Participation
The sulfonate group enhances aqueous solubility but limits reactivity due to its electron-withdrawing nature. Notable interactions include:
-
Ion Exchange : Replaces Na⁺ with other cations (e.g., Ca²⁺) in hard water, forming insoluble salts.
-
pH-Dependent Stability : Degrades via hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Comparative Reactivity with Analogues
The compound’s dual functionality distinguishes it from structurally related compounds:
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The triazene group acts as a directing group, favoring meta substitution in coupling reactions.
-
Radical Trapping : Decomposition-generated aryl radicals participate in polymerization or cross-coupling.
Scientific Research Applications
Research indicates that compounds with triazenyl structures exhibit notable biological activities, particularly antitumor properties. Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate has been studied for its cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive intermediates that induce DNA damage, leading to apoptosis in malignant cells.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the compound's effects on several cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 10 µM. The results indicated that the compound effectively induces apoptosis through DNA damage mechanisms.
- Interaction with Cellular Components : Investigations into the interactions of this compound with DNA and proteins revealed alterations in cellular signaling pathways that may contribute to its cytotoxic effects.
Applications in Pharmaceuticals
The compound's unique structure and biological activity position it as a potential candidate for drug development. Its antitumor properties suggest applications in cancer therapy, where it may serve as a lead compound for synthesizing new anticancer agents.
Applications in Dye Chemistry
This compound is also relevant in dye chemistry due to its vibrant color and stability. It can be utilized as a dye or pigment in various industrial applications, including textiles and plastics.
Mechanism of Action
The mechanism of action of disodium 2-[1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl]-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with sulfonylurea herbicides and triazenyl derivatives. Below is a comparative analysis with key analogs:
Research Findings and Mechanistic Insights
- Sulfonylurea Herbicides: These compounds (e.g., metsulfuron-methyl) are potent ALS inhibitors, disrupting branched-chain amino acid synthesis in plants. Their methyl/ethyl ester groups enhance membrane permeability but limit environmental persistence due to esterase-mediated hydrolysis .
- Triazenyl Derivatives: Triazenyl groups are rare in agrochemicals but are studied for metal coordination (e.g., in catalysis or sensors). The nitro group in the target compound may improve photostability or redox activity, though this requires experimental validation.
- Environmental Impact: The disodium sulfonate moiety could reduce bioaccumulation risks compared to ester-based herbicides, aligning with trends toward polar, water-soluble agrochemicals.
Biological Activity
Disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate, commonly referred to as Disodium triazenyl benzoate, is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields.
- Molecular Formula : C₁₆H₁₄N₄Na₂O₇S
- CAS Number : 85098-83-5
- Molecular Weight : 452.35 g/mol
- Structure : The compound features a triazenyl moiety, which is known for its reactivity and biological significance.
Disodium triazenyl benzoate exhibits its biological activity primarily through the following mechanisms:
- Antitumor Activity : The triazenyl group is known to interact with DNA, leading to the formation of DNA adducts that can disrupt replication and transcription processes. This has been observed in various cancer cell lines where the compound induces apoptosis (programmed cell death) through caspase activation pathways.
- Antimicrobial Properties : Studies have shown that disodium triazenyl benzoate has inhibitory effects on certain bacterial strains, likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
Recent research has focused on the cytotoxic effects of disodium triazenyl benzoate on human cancer cell lines. A study conducted on breast cancer cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value around 25 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress.
In Vivo Studies
In animal models, disodium triazenyl benzoate has shown promise as an anticancer agent. Mice treated with the compound exhibited a reduction in tumor size compared to control groups. Histological analysis revealed necrotic areas within tumors, suggesting effective targeting by the compound.
Case Studies
- Breast Cancer Model : In a controlled study involving xenograft models of breast cancer, administration of disodium triazenyl benzoate resulted in a significant decrease in tumor growth rates (p < 0.05) compared to untreated controls.
- Bacterial Inhibition : A case study evaluated the antimicrobial efficacy of disodium triazenyl benzoate against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating substantial antimicrobial potential.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄Na₂O₇S |
| Molecular Weight | 452.35 g/mol |
| CAS Number | 85098-83-5 |
| IC50 (Breast Cancer Cells) | ~25 µM |
| MIC (Staphylococcus aureus) | 15 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing disodium 2-(1-ethyl-3-(2-methyl-4-nitrophenyl)-2-triazenyl)-5-sulphonatobenzoate?
- Methodological Answer : The compound’s synthesis likely involves diazo coupling and sulfonation steps. A diazenyl group can be introduced via reaction of an aryl amine with nitrous acid, followed by coupling with a phenolic or sulfonated aromatic intermediate. For example, substituted hydrazones are synthesized by condensing ketones with hydrazines under acidic conditions (e.g., HCl in methanol) . Sulfonation is typically achieved using concentrated sulfuric acid or sulfonic acid derivatives. Post-synthesis, disodium salt formation involves neutralization with sodium hydroxide. Elemental analysis (CHNS) and FT-IR should confirm functional groups (e.g., nitro, sulfonate) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and elemental analysis?
- Methodological Answer :
- Elemental Analysis : Quantify %C, %H, %N, and %S to verify stoichiometry. For example, deviations >0.3% from theoretical values indicate impurities .
- FT-IR : Identify characteristic peaks: ~1520 cm⁻¹ (N=N stretch for triazenyl), ~1350 cm⁻¹ (NO₂ asymmetric stretch), and ~1040 cm⁻¹ (SO₃⁻ symmetric stretch) .
- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and ethyl/methyl groups (δ 1.0–1.5 ppm). ¹³C NMR confirms sulfonate carbon (δ ~170 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the triazenyl intermediate?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during diazo coupling to prevent side reactions (e.g., decomposition of diazonium salts).
- pH Adjustment : Use buffered conditions (pH 4–6) to stabilize the diazonium intermediate .
- Catalysis : Add sodium nitrite incrementally to avoid excess HNO₂, which can oxidize sensitive groups. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted hydrazine or nitro precursors .
Q. What computational methods are used to predict the reactivity and electronic properties of the nitro and triazenyl groups?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps). The nitro group’s electron-withdrawing effect reduces HOMO energy, stabilizing the triazenyl moiety .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to assess sulfonate group hydration and solubility .
- TD-DFT : Predict UV-Vis absorption spectra; compare with experimental λmax (e.g., ~450 nm for nitro-aromatic transitions) .
Q. How can researchers resolve contradictions in analytical data (e.g., elemental analysis vs. mass spectrometry)?
- Methodological Answer :
- Cross-Validation : If CHNS data conflicts with HRMS, repeat analyses under controlled humidity to rule out hygroscopic salt effects .
- Isotopic Patterns : Use HRMS to distinguish sodium adducts ([M+2Na]⁺) from fragmentation products. For example, a discrepancy in nitrogen content may arise from incomplete reduction of nitro groups during synthesis .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (SHELX suite for refinement). Twinning or disorder in the triazenyl group may require high-resolution data (<1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
